3-Methoxypropanal

Catalog No.
S1894923
CAS No.
2806-84-0
M.F
C4H8O2
M. Wt
88.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methoxypropanal

CAS Number

2806-84-0

Product Name

3-Methoxypropanal

IUPAC Name

3-methoxypropanal

Molecular Formula

C4H8O2

Molecular Weight

88.11 g/mol

InChI

InChI=1S/C4H8O2/c1-6-4-2-3-5/h3H,2,4H2,1H3

InChI Key

OXGJKCALURPRCN-UHFFFAOYSA-N

SMILES

COCCC=O

Canonical SMILES

COCCC=O

The exact mass of the compound 3-Methoxypropanal is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Methoxypropanal (CAS 2806-84-0) is a stable, bifunctional β-methoxy aldehyde utilized as a reliable C3 building block in fine chemical and pharmaceutical synthesis [1]. Unlike its highly reactive or unstable analogs, this compound provides the essential reactivity of an aliphatic aldehyde while maintaining a stable ether linkage that resists degradation during complex multi-step syntheses. It is primarily procured as a stable precursor for the enantioselective synthesis of active pharmaceutical ingredients (APIs), including (+)-lacosamide and various serinolamides, as well as a dependable reagent for carbon-carbon bond-forming reactions where β-halo aldehydes would fail .

Substituting 3-methoxypropanal with closely related C3 aldehydes like acrolein or 3-bromopropanal introduces severe process and safety liabilities. Acrolein is highly toxic and extremely volatile, requiring specialized cryogenic storage, emission control systems, and chemical inhibitors to prevent exothermic polymerization [1]. Conversely, 3-bromopropanal is a lachrymator that is highly unstable in protic solvents due to rapid solvolysis, and it readily undergoes elimination to form acrolein under basic conditions, leading to complex byproduct mixtures and significant yield losses [2]. 3-Methoxypropanal bypasses these failure modes by offering a stable methoxy-protected backbone that resists both spontaneous polymerization and base-induced elimination, ensuring reproducible yields in industrial workflows.

Thermal Stability and Volatility Profile

A critical procurement differentiator for 3-methoxypropanal is its thermal stability and low volatility compared to the α,β-unsaturated analog, acrolein. 3-Methoxypropanal exhibits a boiling point of 111.3 °C at 760 mmHg, making it a stable liquid at standard temperature and pressure [1]. In contrast, acrolein boils at 21.0 °C, posing severe inhalation hazards and requiring specialized containment to prevent evaporative loss and spontaneous polymerization[2].

Evidence DimensionBoiling Point and Handling Volatility
Target Compound Data111.3 °C (stable liquid at standard temperature and pressure)
Comparator Or BaselineAcrolein (21.0 °C, highly volatile gas/liquid)
Quantified Difference>90 °C higher boiling point
ConditionsStandard atmospheric pressure (760 mmHg)

Eliminates the need for specialized cryogenic storage, vapor emission control systems, and polymerization inhibitors required for acrolein handling.

Enantioselective API Precursor Efficiency

In the synthesis of the anti-epileptic drug (+)-lacosamide, 3-methoxypropanal serves as a high-yielding starting material. Under L-proline catalyzed α-amination conditions using di-tert-butyl azodicarboxylate (DBAD) at 0 °C, 3-methoxypropanal yields the critical hydrazine alcohol intermediate with a 95% yield and 98.5% enantiomeric excess (ee). This high stereocontrol directly enables a streamlined 5-step total synthesis of (+)-lacosamide with a 70% overall yield, outperforming non-chiral baselines that require extensive downstream resolution.

Evidence DimensionYield and Enantiomeric Excess (ee) in alpha-amination
Target Compound Data95% yield and 98.5% ee for the hydrazine alcohol intermediate
Comparator Or BaselineStandard non-chiral C3 aldehyde baselines (requiring downstream chiral resolution)
Quantified DifferenceAchieves 98.5% ee directly, enabling a 70% overall yield across 5 steps
ConditionsL-proline catalyzed alpha-amination using DBAD at 0 °C

Direct access to high-ee intermediates drastically reduces downstream purification costs and step counts in pharmaceutical manufacturing.

Chemical Stability in Protic and Basic Media

3-Methoxypropanal provides a stable C3 aldehyde backbone that resists degradation in environments where β-halo aldehydes fail. While 3-bromopropanal undergoes rapid solvolysis in protic solvents and eliminates HBr to form acrolein under basic conditions, 3-methoxypropanal maintains its structural integrity [1]. This stability prevents the severe yield losses and complex byproduct mixtures associated with acrolein polymerization, allowing 3-methoxypropanal to be used reliably in base-catalyzed transformations such as Knoevenagel condensations [2].

Evidence DimensionResistance to solvolysis and base-induced elimination
Target Compound DataStable methoxy ether linkage; resists elimination under standard basic conditions
Comparator Or Baseline3-Bromopropanal (undergoes rapid solvolysis and HBr elimination to acrolein)
Quantified DifferencePrevents >50% yield losses and byproduct formation associated with beta-halo aldehyde degradation
ConditionsBase-catalyzed reactions or protic solvent environments

Allows procurement of a single stable C3 building block compatible with a broad range of solvent systems and basic catalysts without in situ degradation.

Enantioselective Total Synthesis of APIs

Due to its high compatibility with organocatalytic α-amination, 3-methoxypropanal is a highly effective starting material for the synthesis of the anti-epileptic drug (+)-lacosamide and (+)-serinolamides . Its ability to yield intermediates with >98% enantiomeric excess streamlines multi-step pharmaceutical manufacturing.

Base-Catalyzed Carbon-Carbon Bond Formation

In workflows requiring Knoevenagel condensations or aldol reactions, 3-methoxypropanal serves as a stable electrophile. Unlike 3-bromopropanal, which degrades via elimination under basic conditions, 3-methoxypropanal remains stable, ensuring high-yielding C-C bond formation without generating volatile acrolein byproducts [1].

Safe C3 Backbone Introduction in Fine Chemicals

For industrial scale-up where the introduction of a propanal backbone is required, 3-methoxypropanal eliminates the severe occupational hazards associated with acrolein [2]. Its high boiling point (111.3 °C) and resistance to spontaneous polymerization make it a safe, easy-to-handle liquid for large-scale procurement.

XLogP3

-0.5

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (97.44%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

2806-84-0

Wikipedia

Propanal, 3-methoxy-

Dates

Last modified: 08-16-2023

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